CID 129893643

Anti-inflammatory TNF-alpha Cochlear implant

Dexamethasone sodium phosphate (DSP), designated by CID 129893643, is the disodium salt of the 21-phosphate ester of the synthetic glucocorticoid dexamethasone. As a highly water-soluble prodrug (freely soluble in water, >100 mg/mL at 25°C), it is rapidly hydrolyzed in vivo to the active parent compound dexamethasone, enabling immediate intravenous, intramuscular, or local administration with a rapid onset of action.

Molecular Formula C22H30FNaO8P
Molecular Weight 495.4 g/mol
CAS No. 2392-39-4
Cat. No. B1670331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCID 129893643
CAS2392-39-4
SynonymsDecadron phosphate
dexamethasone 21-phosphate
dexamethasone 21-phosphate, (6alpha,11beta,16alpha)-isomer
dexamethasone 21-phosphate, copper (+2) salt (2:3), (11beta,16alpha)-isomer
dexamethasone 21-phosphate, disodium salt, (11beta,16alpha)-isomer
dexamethasone 21-phosphate, disodium salt, (6alpha,11beta,16alpha)-isomer
dexamethasone 21-phosphate, monosodium salt, (11beta,16alpha)-isomer
dexamethasone 21-phosphate, sodium salt, (11beta,16alpha)-isomer
dexamethasone phosphate
dexamethasone phosphate disodium salt
dexamethasone sodium phosphate
dexamethasonedisodium phosphate
Solu- Decadron
Spersadex
Spersadox
Molecular FormulaC22H30FNaO8P
Molecular Weight495.4 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+]
InChIInChI=1S/C22H30FO8P.Na/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30;/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30);/t12-,15+,16+,17+,19+,20+,21+,22+;/m1./s1
InChIKeyVIKBYTWZYXGHAT-WKSAPEMMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dexamethasone Sodium Phosphate (CAS 2392-39-4): Water-Soluble Glucocorticoid Prodrug for Rapid-Onset Anti-Inflammatory and Immunosuppressive Applications


Dexamethasone sodium phosphate (DSP), designated by CID 129893643, is the disodium salt of the 21-phosphate ester of the synthetic glucocorticoid dexamethasone [1]. As a highly water-soluble prodrug (freely soluble in water, >100 mg/mL at 25°C), it is rapidly hydrolyzed in vivo to the active parent compound dexamethasone, enabling immediate intravenous, intramuscular, or local administration with a rapid onset of action . DSP exhibits a relative anti-inflammatory potency approximately 30 times that of hydrocortisone and a long biological half-life of 36-72 hours [2]. Its formulation as a sterile solution at pH 7.0-8.5 facilitates versatile clinical use in acute inflammatory, allergic, and neoplastic conditions where oral therapy is impractical [3].

Why Dexamethasone Sodium Phosphate Cannot Be Interchanged with Other Dexamethasone Esters or Alternative Glucocorticoids Without Compromising Pharmacokinetic and Therapeutic Outcomes


Dexamethasone sodium phosphate is not pharmacokinetically or therapeutically interchangeable with other dexamethasone prodrugs (e.g., dexamethasone sodium-m-sulfobenzoate [DS]) or with alternative glucocorticoids such as betamethasone or methylprednisolone [1]. Significant differences exist in conversion efficiency to active dexamethasone, with DS demonstrating only ~25% conversion compared to the near-complete hydrolysis of DSP [1]. Furthermore, when administered orally, DSP exhibits 87-91% relative bioavailability compared to dexamethasone oral concentrate, with a lower Cmax and a distinct AUC profile, formally failing bioequivalence criteria [2]. Direct class-level substitution with agents like methylprednisolone sodium succinate introduces variability in potency, duration of action, and mineralocorticoid activity, which can critically impact clinical outcomes in acute care settings where precise anti-inflammatory control is paramount [3]. These documented disparities necessitate a product-specific, evidence-based selection strategy rather than generic therapeutic interchange.

Quantitative Differentiation of Dexamethasone Sodium Phosphate (CAS 2392-39-4) Against Closest Analogs and In-Class Alternatives: A Procurement-Focused Evidence Guide


Superior In Vitro Anti-Inflammatory Efficacy of Dexamethasone Sodium Phosphate Compared to Alternative Dexamethasone Formulations

In a direct head-to-head in vitro comparison, pure dexamethasone sodium phosphate (DEXNaP) demonstrated the highest reduction in LPS-stimulated TNF-alpha release among four tested dexamethasone formulations, including pure dexamethasone (pDEX), micronized dexamethasone (mDEX), and a commercial dexamethasone sodium phosphate (FOR) . This indicates superior anti-inflammatory efficiency in this specific cellular model.

Anti-inflammatory TNF-alpha Cochlear implant In vitro

Comparative Bioavailability of Orally Administered Injectable Dexamethasone Sodium Phosphate vs. Oral Dexamethasone Concentrate

A crossover pharmacokinetic study in healthy adults demonstrated that orally administered dexamethasone sodium phosphate for injection (DSPI) has a relative bioavailability of 87.4% (based on AUC0-t) and 91.1% (based on AUC0-∞) compared to dexamethasone oral concentrate (DOC) [1]. The geometric mean ratios for AUC0-t and Cmax fell outside the standard 80-125% bioequivalence range, with Cmax for DSPI being approximately 84% of that for DOC [1].

Pharmacokinetics Bioavailability Oral administration Emergency medicine

Pharmacokinetic Comparison of Dexamethasone Sodium Phosphate vs. Dexamethasone Sodium-m-Sulfobenzoate as Prodrugs

A comparative pharmacokinetic study revealed a marked difference in the conversion of two dexamethasone prodrugs to active dexamethasone. Following administration, only 25% of dexamethasone sodium-m-sulfobenzoate (DS) was converted to dexamethasone, with a prodrug half-life of 5.4-7.4 hours [1]. In contrast, dexamethasone phosphate (DP) is known to undergo rapid and extensive hydrolysis to the active parent compound in vivo [1].

Pharmacokinetics Prodrug conversion Bioavailability Dexamethasone

Comparative Neonatal Respiratory Outcomes: Dexamethasone Sodium Phosphate vs. Betamethasone Dipropionate/Sodium Phosphate Mixture for Antenatal Corticosteroid Therapy

A retrospective comparative study of 650 premature neonates found that antenatal administration of a betamethasone dipropionate/sodium phosphate mixture (B-DP/SP) was associated with a significantly lower incidence of respiratory distress syndrome (RDS) compared to dexamethasone sodium phosphate (DSP) [1]. The study reported that B-DP/SP illustrated a significant reduction in the occurrence of RDS.

Antenatal corticosteroid Respiratory distress syndrome Neonatology Betamethasone

In Vivo Comparison of Dexamethasone Sodium Phosphate, Free Dexamethasone, and Indomethacin in a Rat Model of Neoplastic Spinal Cord Compression

In an experimental rat model of neoplastic spinal cord compression, dexamethasone sodium phosphate (Dex-p) failed to reduce spinal cord edema and PGE2 synthesis, whereas free dexamethasone (F-dex) eliminated edema and inhibited PGE2 [1]. Despite these mechanistic differences, both Dex-p and F-dex significantly prolonged the time to paraplegia by 54% and 57%, respectively, compared to saline-treated controls [1].

Spinal cord compression Edema Prostaglandin E2 In vivo

Rapid Onset and Short Duration of Action of Dexamethasone Sodium Phosphate Injection Compared to Less Soluble Corticosteroid Preparations

Dexamethasone sodium phosphate injection is characterized by a rapid onset but a short duration of action when compared with less soluble preparations of corticosteroids [1]. This property is directly attributed to its high aqueous solubility, which facilitates rapid absorption and distribution from the injection site [1]. Consequently, it is specifically indicated for the treatment of acute disorders responsive to adrenocortical steroid therapy.

Pharmacodynamics Onset of action Duration of action Solubility

Optimized Procurement and Application Scenarios for Dexamethasone Sodium Phosphate (CAS 2392-39-4) Based on Quantitative Differentiation Evidence


Acute Care and Emergency Medicine: Rapid-Onset Parenteral Anti-Inflammatory Therapy

Dexamethasone sodium phosphate injection is the optimal selection for scenarios demanding immediate systemic glucocorticoid action, such as acute anaphylaxis, severe asthma exacerbation, acute spinal cord injury, or croup in pediatric patients. Its high water solubility ensures rapid absorption and a swift onset of action compared to less soluble depot formulations [1]. Procurement for emergency departments, intensive care units, and ambulance services should prioritize DSP due to its unique pharmacodynamic profile that aligns with the urgency of these conditions.

Off-Label Oral Administration in Pediatric Emergency Departments: Accounting for Reduced Bioavailability

In settings where a child is unable to tolerate oral medication but IV access is not immediately necessary, injectable DSP is sometimes administered orally as a practical alternative. Procurement decisions for this practice must account for its non-bioequivalence to oral dexamethasone concentrate, with a relative bioavailability of 87-91% and a lower Cmax [2]. Institutions utilizing this protocol should establish clear dosing guidelines that reflect this pharmacokinetic difference to ensure therapeutic equivalence, potentially requiring a modest dose adjustment compared to standard oral dexamethasone [2].

In Vitro Research Requiring Maximal TNF-Alpha Suppression

For in vitro studies investigating inflammatory pathways, particularly those where TNF-alpha is a primary readout, pure dexamethasone sodium phosphate (DEXNaP) has demonstrated superior anti-inflammatory efficiency compared to other dexamethasone variants in cellular assays . Researchers aiming for maximal TNF-alpha suppression should procure pure DEXNaP rather than micronized or laboratory-grade dexamethasone to ensure experimental consistency and robust effect sizes, thereby reducing variability and enhancing data reproducibility .

Formulation Development of Topical Ophthalmic Solutions: A Baseline Comparator for Next-Generation Delivery Systems

Dexamethasone sodium phosphate 0.1% ophthalmic solution serves as a critical benchmark comparator in the development of advanced ocular drug delivery systems, such as cyclodextrin-based formulations [3]. Studies demonstrate that 0.7% dexamethasone-cyclodextrin eye drops once daily are more effective than 0.1% DSP three times daily [3]. Therefore, pharmaceutical developers and academic researchers require consistent, high-quality DSP as a reference standard to validate the superior efficacy, dosing convenience, and penetration of novel formulations intended for postoperative or chronic ocular inflammation.

Quote Request

Request a Quote for CID 129893643

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.